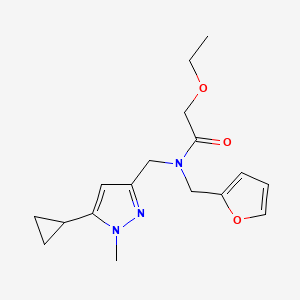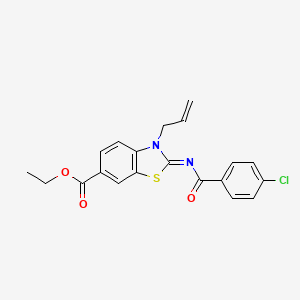![molecular formula C27H25N3O2 B2847134 7,8-Dimethoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline CAS No. 866728-33-8](/img/structure/B2847134.png)
7,8-Dimethoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dimethoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C27H25N3O2 and its molecular weight is 423.516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Supramolecular Aggregation
The study by Portilla et al. (2005) highlights the impact of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines. This research delves into how molecular modifications influence the formation of complex three-dimensional frameworks, contributing to our understanding of molecular assembly processes (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).
Green Synthesis Methods
Khumalo et al. (2019) introduced a green, microwave-assisted synthesis protocol for pyrazolo-[3,4-b]-quinolines, showcasing an eco-friendly approach to synthesizing these compounds with high yields and selectivity. This method emphasizes the importance of sustainable practices in chemical synthesis (Khumalo, Maddila, Maddila, & Jonnalagadda, 2019).
Optical and Photophysical Properties
Mu et al. (2010) explored the reversible quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives, providing insights into their potential applications in light-emitting devices. This research contributes to the development of organic fluorescent materials with high efficiency and stability (Mu, He, Kong, Hui, Xu, Liang, Jing, Danel, & Kulig, 2010).
Heterocyclic Chemistry and Drug Design
Abad et al. (2021) synthesized a novel isoxazolequinoxaline derivative, demonstrating its potential as an anti-cancer drug through structural analysis, molecular dynamics, and docking studies. This work highlights the role of quinoxaline derivatives in pharmaceutical applications, offering a foundation for developing new therapeutic agents (Abad, Sallam, Al-Ostoot, Khamees, Al-Horaibi, SridharM., Khanum, Madegowda, Hafi, Mague, Essassi, & Ramli, 2021).
Catalytic Synthesis
Marjani et al. (2015) reported a tin(II) chloride-catalyzed synthesis of pyrazolo[5,4-b]quinolines under solvent-free conditions, emphasizing a simplified and environmentally benign approach to obtaining these compounds. This research provides valuable insights into catalytic reactions and their applications in synthesizing heterocyclic compounds (Marjani, Khalafy, Salami, & Mohammadlou, 2015).
Propriétés
IUPAC Name |
7,8-dimethoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c1-17-5-9-19(10-6-17)15-30-16-22-26(20-11-7-18(2)8-12-20)28-29-27(22)21-13-24(31-3)25(32-4)14-23(21)30/h5-14,16H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSXOTIUIAHXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[2-(Benzimidazol-1-ylmethyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2847052.png)

![3-[9H-Fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid](/img/structure/B2847057.png)
![3-(4-Methylbenzyl)-8-(m-tolylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2847058.png)
![N-mesityl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2847059.png)





![1-(3,4-dimethylphenyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2847070.png)
![2-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2847072.png)

